IOX4

PHD2 inhibition biochemical assay IC50

IOX4 is the definitive PHD2-selective probe for cerebral hypoxia and neuroprotection research. Unlike clinical-stage HIF-PH inhibitors (Roxadustat, Daprodustat, Vadadustat) that exhibit confounding off-target 2OG dioxygenase activity, IOX4 delivers >1,000-fold selectivity for PHD2 over JMJD isoforms, FIH, FTO, and other non-PHD enzymes. Its verified blood-brain barrier penetration enables robust HIFα induction in murine brain tissue via systemic IP administration (35–70 mg/kg), eliminating the need for intracerebroventricular delivery. With sub-nanomolar biochemical potency (IC50=1.6nM) and a co-crystal structure resolved at PDB:6ZBN, IOX4 provides unmatched experimental reproducibility for dissecting PHD2-specific contributions to HIF signaling, ischemic preconditioning, and neuroprotection—without isoform crosstalk from PHD1/3 inhibition.

Molecular Formula C15H16N6O3
Molecular Weight 328.33 g/mol
Cat. No. B1672092
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameIOX4
SynonymsIOX4;  IOX-4;  IOX 4.
Molecular FormulaC15H16N6O3
Molecular Weight328.33 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)C1=CN=C(C=C1)N2C(=O)C(=CN2)N3C=CN=N3
InChIInChI=1S/C15H16N6O3/c1-15(2,3)24-14(23)10-4-5-12(16-8-10)21-13(22)11(9-18-21)20-7-6-17-19-20/h4-9,18H,1-3H3
InChIKeyHWQQDVNGHZIALS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

IOX4 HIF-PHD2 Inhibitor: Purity and Potency Specifications for Hypoxia Research and Drug Discovery Procurement


IOX4 (CAS 1154097-71-8) is a potent and selective small-molecule inhibitor of hypoxia-inducible factor prolyl-hydroxylase 2 (HIF-PHD2, also known as EGLN1), which is a key oxygen-sensing enzyme that regulates the stability and transcriptional activity of hypoxia-inducible factors (HIFs) [1]. The compound is a member of the 2-oxoglutarate (2OG)-dependent dioxygenase inhibitor class, specifically featuring a triazole-containing scaffold that competitively displaces the 2-oxoglutarate co-substrate at the active site of PHD2 . IOX4 is provided as a crystalline solid of ≥98% purity, suitable for in vitro biochemical assays and in vivo preclinical studies in rodent models . As a research tool compound, IOX4 has been demonstrated to induce robust HIFα stabilization in various human cell lines and in multiple mouse tissues following systemic administration [1]. Notably, the compound exhibits demonstrable blood-brain barrier penetration, with marked HIFα induction observed in murine brain tissue, positioning IOX4 as a specialized probe for investigating HIF-mediated neuroprotective mechanisms and cerebral hypoxia responses .

Why IOX4 Cannot Be Substituted with Other HIF-PHD Inhibitors: Selectivity and Brain Bioavailability Differentiators


While multiple small-molecule HIF-PHD inhibitors are commercially available for hypoxia research, including clinical-stage candidates such as Roxadustat (FG-4592), Daprodustat (GSK1278863), Molidustat, and Vadadustat, these compounds exhibit substantial variability in isoform selectivity profiles, off-target activity against non-PHD 2OG-dependent dioxygenases, and tissue distribution patterns [1]. Specifically, the PHD2 isoform is the primary oxygen sensor regulating HIFα stability under normoxic conditions, and selective PHD2 inhibition is often desirable for mechanistic studies aimed at dissecting isoform-specific contributions to HIF signaling without confounding effects from PHD1 or PHD3 inhibition [2]. Moreover, the blood-brain barrier permeability of HIF-PHD inhibitors varies markedly across chemical scaffolds, directly impacting the feasibility and interpretation of studies focused on central nervous system hypoxia or neuroprotection [3]. Therefore, substituting IOX4 with another in-class inhibitor based solely on shared PHD2 inhibitory activity risks introducing off-target dioxygenase inhibition or failing to achieve adequate brain tissue exposure, thereby compromising experimental reproducibility and data interpretability in cerebral hypoxia research contexts .

IOX4 Technical Specifications and Performance Data: A Procurement-Focused Quantitative Analysis


IOX4 PHD2 Inhibition Potency: IC50 Comparison Against Clinical-Stage HIF-PHD Inhibitors

IOX4 exhibits sub-nanomolar inhibitory potency against recombinant human PHD2 in cell-free enzymatic assays, with an IC50 value of 1.6 nM [1]. In head-to-head biochemical profiling against clinically advanced HIF-PHD inhibitors under standardized assay conditions, IOX4 demonstrates an IC50 of 0.003 μM (3 nM) for PHD2, which is 9-fold more potent than FG-4592 (Roxadustat, IC50 = 0.027 μM), 22-fold more potent than GSK1278863 (Daprodustat, IC50 = 0.067 μM), and 2.3-fold more potent than Molidustat (IC50 = 0.007 μM) [2]. This enhanced biochemical potency translates to lower effective concentrations required for PHD2 inhibition in vitro, which may reduce off-target engagement at higher compound concentrations commonly employed for less potent inhibitors.

PHD2 inhibition biochemical assay IC50 HIF stabilization

IOX4 Selectivity Profile: >1,000-Fold Discrimination Against Non-PHD2 2OG-Dependent Dioxygenases

IOX4 displays exceptional selectivity for PHD2 over a broad panel of structurally and functionally related 2-oxoglutarate-dependent dioxygenases, with reported >1,000-fold selectivity margins [1]. Quantitative selectivity profiling against isolated recombinant human 2OG oxygenases reveals that IOX4 exhibits IC50 values of 31 μM for FIH (factor inhibiting HIF), 53 μM for JARID1A (KDM5A), 87 μM for JARID1B (KDM5B), 97 μM for JARID1C (KDM5C), 91 μM for JARID1D (KDM5D), and 41.3 μM for Ofd1 [2]. These values represent >10,000-fold lower potency against these off-target enzymes compared to PHD2 (IC50 = 0.003 μM). In contrast, clinical-stage comparators exhibit narrower selectivity windows: FG-4592 and GSK1278863 both show IC50 values of <1 μM for OGFOD1, while Molidustat demonstrates an IC50 of 35 μM for JMJD3 (KDM6B), indicating potential off-target JmjC-domain demethylase engagement [2]. IOX4's clean selectivity profile minimizes confounding epigenetic effects in cell-based HIF pathway studies.

target selectivity off-target profiling 2OG dioxygenase epigenetic enzymes

IOX4 In Vivo Brain Penetration and Target Engagement: Quantitative Comparison with DMOG and IOX2

IOX4 demonstrates verified blood-brain barrier penetration and robust HIFα target engagement in murine brain tissue, a property not uniformly shared among HIF-PHD inhibitors [1]. In direct comparative in vivo studies, equimolar intraperitoneal administration of IOX4 (35 mg/kg) induced marked HIF1α and HIF2α protein accumulation in mouse brain tissue within 1 hour of treatment, whereas the structurally related analog IOX2 (37.7 mg/kg) produced substantially weaker brain HIFα induction despite comparable dosing [2]. Furthermore, dose-response analysis revealed that IOX4 induces detectable HIFα stabilization in the murine brain at doses as low as 17.5 mg/kg, with robust induction observed at 35-70 mg/kg, while the pan-PHD inhibitor DMOG required 160 mg/kg to achieve similar brain target engagement [3]. This enhanced brain bioavailability is attributed to the triazole-containing scaffold of IOX4, which confers favorable physicochemical properties for CNS penetration.

blood-brain barrier CNS penetration in vivo target engagement neuroprotection

IOX4 Cellular Activity: Quantitative HIF1α Stabilization EC50 in Human Cell Lines

In cell-based assays measuring functional inhibition of prolyl hydroxylation and subsequent HIF1α protein stabilization, IOX4 exhibits EC50 values ranging from 5.6 to 11.7 μM across tested human cell lines [1]. This cellular activity translates the sub-nanomolar biochemical PHD2 inhibitory potency into measurable HIF pathway activation in living cells, confirming that IOX4 effectively engages its intracellular target and modulates HIFα stability under normoxic culture conditions . While direct comparator cellular EC50 data for clinical-stage HIF-PHD inhibitors under identical assay conditions are not available in the public domain, the cellular activity of IOX4 is consistent with its biochemical potency and demonstrates functional HIF pathway modulation at low micromolar concentrations. The observed cell-based EC50 values also provide practical guidance for experimental design: researchers should anticipate employing IOX4 at concentrations in the 5-50 μM range for robust HIFα stabilization in standard cell culture models, with lower concentrations (0.1-1 μM) sufficient for biochemical and target engagement assays [2].

cellular assay HIF1α stabilization functional potency in vitro pharmacology

IOX4 Multi-Tissue In Vivo Target Engagement: HIFα Induction Across Liver, Kidney, and Heart

Following systemic administration in wild-type mice, IOX4 induces robust HIF1α and HIF2α protein accumulation in multiple peripheral tissues including liver, kidney, and heart within 1 hour of treatment [1]. Immunoblot analysis reveals that IOX4 (35 mg/kg, i.p.) produces HIFα stabilization comparable to or exceeding that achieved by the pan-PHD inhibitor DMOG (75 mg/kg) in all tissues examined, despite a 2.1-fold lower molar dose [2]. Notably, the tissue distribution pattern of IOX4-mediated HIFα induction is consistent across liver, kidney, heart, and brain, indicating broad systemic bioavailability and effective target engagement in organs relevant to erythropoiesis (kidney), metabolism (liver), and cardiovascular function (heart) . This multi-tissue activity profile supports the use of IOX4 as a systemic HIF-PHD2 inhibitor for in vivo studies investigating HIF-dependent physiological responses across diverse organ systems, without requiring tissue-specific delivery strategies.

in vivo pharmacology systemic target engagement tissue distribution HIF stabilization

IOX4 Structural Differentiation: Triazole Scaffold and Competitive 2OG Displacement Mechanism

IOX4 features a distinct tricyclic triazole-containing chemical scaffold that differentiates it structurally from other HIF-PHD inhibitors, including the glycinamide-containing clinical candidates (e.g., FG-4592, GSK1278863) and the pyrazolone-derived Molidustat [1]. Crystallographic studies confirm that IOX4 binds to the active site of PHD2 by competitively displacing the endogenous 2-oxoglutarate (2OG) co-substrate, with the triazole moiety engaging in key hydrogen-bonding interactions with the enzyme's 2OG-binding pocket residues [2]. This competitive 2OG displacement mechanism is shared by several HIF-PHD inhibitors; however, the triazole scaffold of IOX4 confers unique physicochemical properties, including improved blood-brain barrier permeability and enhanced selectivity against JmjC-domain histone demethylases compared to glycinamide-based inhibitors [3]. The molecular formula of IOX4 is C15H16N6O3 with a molecular weight of 328.3 g/mol, and the compound is supplied as a crystalline solid with ≥98% purity suitable for reproducible in vitro and in vivo experimentation .

chemical scaffold mechanism of action 2-oxoglutarate competitive structure-activity relationship

IOX4 Recommended Applications: Leveraging PHD2 Selectivity and Brain Bioavailability for Hypoxia Research


CNS Hypoxia and Neuroprotection Studies: Validating HIF Upregulation in Cerebral Disease Models

IOX4 is uniquely suited for in vivo studies investigating HIF-mediated neuroprotection and cerebral hypoxia responses due to its verified blood-brain barrier penetration and robust HIFα induction in murine brain tissue [1]. Researchers can administer IOX4 systemically (e.g., intraperitoneal injection at 35-70 mg/kg in mice) to achieve pharmacological HIFα stabilization in the brain without requiring intracerebroventricular delivery or specialized formulations [2]. This enables preclinical validation of HIF pathway activation as a therapeutic strategy for stroke, traumatic brain injury, and neurodegenerative conditions where tissue hypoxia contributes to pathology. The compound's >1,000-fold selectivity for PHD2 over off-target 2OG dioxygenases also minimizes confounding epigenetic effects that could complicate interpretation of neuroprotective outcomes .

Systemic HIF Pathway Activation for Metabolic and Cardiovascular Research

IOX4 provides reliable multi-tissue HIFα induction following systemic administration, with demonstrated target engagement in liver, kidney, and heart, making it an effective tool for investigating HIF-dependent physiological responses in metabolic and cardiovascular disease models [1]. The compound's sub-nanomolar biochemical potency (PHD2 IC50 = 1.6 nM) enables low-dose in vivo protocols, while its cellular activity in the 5-12 μM range provides clear guidance for in vitro experimental design [2]. IOX4 can be employed to dissect PHD2-specific contributions to erythropoiesis, iron metabolism, and ischemic preconditioning without the confounding influence of PHD1 or PHD3 inhibition that occurs with less selective HIF-PHD inhibitors .

In Vitro Mechanistic Studies Requiring Clean HIF Pathway Modulation

For cell-based assays requiring selective PHD2 inhibition and minimal off-target 2OG dioxygenase engagement, IOX4 offers a superior selectivity profile compared to clinical-stage HIF-PHD inhibitors such as FG-4592 and GSK1278863, which exhibit sub-micromolar activity against OGFOD1 and other non-PHD enzymes [1]. Researchers can employ IOX4 at concentrations of 5-50 μM to achieve robust HIF1α stabilization in cultured human cell lines under normoxic conditions, with confidence that observed transcriptional and phenotypic effects are attributable to PHD2 inhibition rather than off-target epigenetic modulation [2]. The compound is soluble in DMSO (10 mM stock solutions) and can be stored at -20°C as a crystalline solid for long-term stability .

Structural Biology and Biochemical Assay Development for PHD2 Inhibitor Screening

The co-crystal structure of IOX4 bound to PHD2 (PDB: 6ZBN) provides a validated reference for structure-based drug design and computational modeling of 2OG-competitive PHD2 inhibitors [1]. IOX4 can serve as a positive control compound in biochemical PHD2 activity assays, with its well-characterized IC50 of 1.6 nM in cell-free systems enabling reliable assay calibration and quality control [2]. The compound's defined mechanism of competitive 2OG displacement and its high purity (≥98%) make it suitable for rigorous SAR studies and the development of novel PHD2-targeted therapeutics with improved pharmacological properties .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

27 linked technical documents
Explore Hub


Quote Request

Request a Quote for IOX4

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.